Quetiapine Sulfone N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

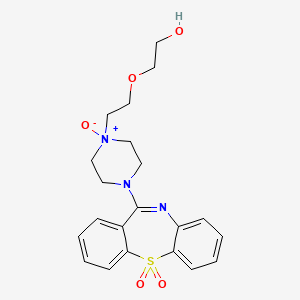

Properties

Molecular Formula |

C21H25N3O5S |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)-1-oxidopiperazin-1-ium-1-yl]ethoxy]ethanol |

InChI |

InChI=1S/C21H25N3O5S/c25-14-16-29-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)30(27,28)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 |

InChI Key |

WIVFPCCRCFIIQT-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCN1C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)(CCOCCO)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Quetiapine Sulfone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Quetiapine Sulfone N-Oxide, a significant metabolite and impurity of the atypical antipsychotic drug Quetiapine. This document details experimental protocols, presents key analytical data in a structured format, and visualizes the synthesis and characterization workflows for enhanced clarity.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. During its metabolism and under certain storage conditions, Quetiapine can undergo oxidation to form various byproducts, including this compound. The identification and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the pharmaceutical product. This guide focuses on the chemical synthesis of this compound and the analytical techniques employed for its structural elucidation and characterization.

Synthesis of this compound

The synthesis of this compound, also referred to as Quetiapine N,S-dioxide or Quetiapine N,S,S-Trioxide, involves the oxidation of both the sulfur atom of the thiazepine ring and the nitrogen atom of the piperazine ring of the parent Quetiapine molecule.[1][2] Several synthetic routes have been reported, primarily utilizing strong oxidizing agents.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Oxidation with Hydrogen Peroxide

This method employs hydrogen peroxide as the oxidizing agent to achieve the di-oxidation of Quetiapine.

-

Reaction Conditions: To a solution of Quetiapine in water, an excess of 35% aqueous hydrogen peroxide (approximately 40 equivalents) is added. The reaction mixture is stirred at a temperature ranging from 0°C to 23°C for 18 hours.[1]

-

Workup and Purification: Following the reaction, the product is isolated from the reaction mixture. While the specific workup procedure for this direct di-oxidation is not detailed in the provided reference, it would typically involve quenching of excess peroxide, extraction, and chromatographic purification to obtain the pure this compound.[1]

Method 2: Stepwise Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA)

This approach involves a stepwise oxidation, which can also lead to the formation of the N,S-dioxide.

-

Reaction Conditions: Quetiapine is dissolved in a suitable solvent such as methanol or chloroform. One equivalent of meta-Chloroperoxybenzoic acid (MCPBA) is added to the solution at room temperature (23°C), and the reaction is allowed to proceed for 10 minutes.[1]

-

Yield: This reaction has been reported to produce Quetiapine N,S-dioxide (QNSO2) in a yield of 83%.[1]

-

Purification: The resulting product mixture is typically subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate and purify the this compound.[3]

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are accomplished through a combination of spectroscopic and chromatographic techniques.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The oxidation of the sulfur and nitrogen atoms leads to characteristic shifts in the signals of neighboring protons and carbons. For instance, in the ¹³C NMR spectrum, the signals for the carbons adjacent to the oxidized sulfur (C-14 and C-18) show an upfield shift.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The DIP (Direct Inlet Probe) mass spectrum of a related oxidized product displayed a molecular ion peak at m/z 400 (M+H), corresponding to the addition of two oxygen atoms to the Quetiapine molecule.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show a characteristic S=O stretching band.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound and for its isolation from reaction mixtures. An ion-pair reversed-phase HPLC method is often used for the analysis of Quetiapine and its impurities.[3]

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the synthesis reaction. A typical mobile phase for the TLC of Quetiapine and its oxidation products is a mixture of chloroform and methanol (e.g., 9:1 v/v).[3]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis and characterization of this compound and related oxidized species.

| Parameter | Value | Reference |

| Synthesis Yield (MCPBA method) | 83% | [1] |

| Synthesis Yield (H₂O₂ method) | 87% | [1] |

| Molecular Formula | C₂₁H₂₅N₃O₃S | [4] |

| Molecular Weight | 399.51 g/mol | [4] |

Visualized Workflows

The following diagrams illustrate the synthesis and characterization processes for this compound.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

References

Quetiapine N,S,S-Trioxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] The metabolism of quetiapine is extensive, primarily occurring in the liver via sulfoxidation and oxidation, mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][3] This process leads to the formation of several metabolites, including Quetiapine N,S,S-Trioxide, also known as Quetiapine Sulfone N-Oxide. This document provides a detailed technical guide on the chemical structure, synthesis, and analytical characterization of Quetiapine N,S,S-Trioxide, drawing upon available data for quetiapine and its other oxidized derivatives.

Chemical Structure and Properties

Quetiapine N,S,S-Trioxide is an oxidized derivative of quetiapine where the sulfur atom of the dibenzothiazepine ring is fully oxidized to a sulfone, and the nitrogen atom of the piperazine ring is oxidized to an N-oxide.

Table 1: Chemical Identifiers and Properties of Quetiapine N,S,S-Trioxide

| Property | Value | Reference |

| Systematic Name | 2-[2-[4-(11,11-dioxobenzo[b][1][3]benzothiazepin-6-yl)-1-oxidopiperazin-1-ium-1-yl]ethoxy]ethanol | [4] |

| Synonyms | This compound | [4] |

| Molecular Formula | C21H25N3O5S | [4] |

| Molecular Weight | 431.51 g/mol | [4] |

| InChI | InChI=1S/C21H25N3O5S/c25-14-16-29-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)30(27,28)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | [4] |

Synthesis of Quetiapine N,S,S-Trioxide

Proposed Experimental Protocol for Synthesis

This protocol is a hypothetical pathway based on established oxidation methods for quetiapine and its derivatives.[5][6]

Objective: To synthesize Quetiapine N,S,S-Trioxide from Quetiapine.

Materials:

-

Quetiapine

-

Hydrogen Peroxide (H2O2, 30-35% aqueous solution)

-

A suitable solvent (e.g., Methanol, Chloroform)

-

A catalyst for sulfoxidation (e.g., Sodium Tungstate Dihydrate)

-

Reagents for N-oxidation (e.g., m-Chloroperoxybenzoic acid (MCPBA) or Sodium Periodate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography, preparative HPLC)

Procedure:

-

S-oxidation to Sulfoxide: Quetiapine is first oxidized to Quetiapine S-oxide. To a solution of Quetiapine in methanol, hydrogen peroxide is added in the presence of a catalytic amount of sodium tungstate dihydrate.[6] The reaction is stirred at ambient temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Further S-oxidation to Sulfone: The resulting Quetiapine S-oxide is then subjected to stronger oxidation conditions to form the sulfone. This may involve using an excess of an oxidizing agent like hydrogen peroxide at elevated temperatures or a more potent oxidant.

-

N-oxidation: The final step is the oxidation of the piperazine nitrogen. This can be achieved by reacting the quetiapine sulfone with an oxidizing agent such as m-chloroperoxybenzoic acid (MCPBA) in a solvent like chloroform.[5] Alternatively, sodium periodate in methanol can be used for N-oxidation.[6]

-

Purification: The crude product is purified using column chromatography on silica gel or by preparative HPLC to yield pure Quetiapine N,S,S-Trioxide.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Analytical Characterization

While specific spectroscopic data for Quetiapine N,S,S-Trioxide are not available in the cited literature, the expected data can be inferred from the known data of Quetiapine and its N-oxide and S-oxide derivatives.

Table 2: Spectroscopic Data for Quetiapine and its Oxidized Derivatives

| Compound | Mass Spectrometry (m/z) | ¹H NMR (δ ppm, DMSO-d6) | ¹³C NMR (δ ppm, DMSO-d6) | IR (cm⁻¹) | Reference |

| Quetiapine | 384 [M+H]⁺ | Aromatic: 6.9-7.59 | Aromatic: 119-157 | - | [1][6] |

| Aliphatic: 2.50-3.56 | Aliphatic: 45-72 | ||||

| Quetiapine N-oxide | 400 [M+H]⁺ | Aromatic: 6.9-7.59 | Aromatic: 119-157 | No S=O stretch | [6] |

| Aliphatic: 3.01-3.97 | Aliphatic (piperazine): 63.85, 69.42 | ||||

| Quetiapine S-oxide | 400 [M+H]⁺ | Aromatic: 6.97-7.79 | Aromatic (C-14, C-18): 128.48, 119.77 | S=O stretch: 1016 | [6] |

| Aliphatic: 2.48-3.56 | Aliphatic: 45-72 |

For Quetiapine N,S,S-Trioxide, one would expect a molecular ion peak at m/z 432 [M+H]⁺ in the mass spectrum. The ¹H NMR spectrum would likely show a downfield shift in the aromatic protons adjacent to the sulfone group and a downfield shift in the aliphatic protons of the piperazine ring due to the N-oxide. The IR spectrum would be expected to show strong absorption bands corresponding to the S=O stretching of the sulfone group.

Biological Context: Metabolism of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system. The main enzyme involved is CYP3A4, with minor contributions from CYP2D6.[2][7] The metabolic pathways include N-dealkylation to form norquetiapine (an active metabolite), and oxidation to form Quetiapine S-oxide (an inactive metabolite) and 7-hydroxyquetiapine.[1][7] Further oxidation can lead to the formation of more polar metabolites, including the N,S,S-Trioxide, to facilitate excretion.

Caption: Metabolic pathway of Quetiapine.

Experimental Workflow: Analysis of Quetiapine and its Metabolites

The analysis of quetiapine and its metabolites in biological matrices or as impurities in bulk drug substances typically involves chromatographic separation followed by detection. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a common method.[6][8]

Caption: Workflow for LC-MS analysis.

Conclusion

Quetiapine N,S,S-Trioxide is a significant oxidation product of quetiapine. While specific experimental data for this trioxide is limited in the public domain, its chemical identity is established. The synthesis and analytical characterization can be reasonably inferred from the extensive literature on quetiapine and its other oxidized metabolites. The provided metabolic pathway and analytical workflow diagrams offer a clear visualization of the key processes involved in the study of quetiapine and its derivatives. Further research is warranted to isolate and fully characterize Quetiapine N,S,S-Trioxide and to determine its pharmacological and toxicological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Quetiapine N,S,S-Trioxide) [lgcstandards.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Quetiapine Sulfone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quetiapine Sulfone N-Oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine. This document details its chemical identity, properties, and relevant experimental procedures, offering valuable insights for professionals in pharmaceutical research and development.

Chemical Identity and Properties

This compound, also known by its synonym Quetiapine N,S,S-Trioxide, is a key oxidative metabolite of Quetiapine. Its formation in the body is a result of the metabolic processes involving both N-oxidation of the piperazine ring and oxidation of the sulfur atom in the dibenzothiazepine ring system.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2206606-97-3 | [1] |

| Molecular Formula | C₂₁H₂₅N₃O₅S | [2] |

| Molecular Weight | 431.15 g/mol | [2] |

| Synonyms | Quetiapine N,S,S-Trioxide, 2-[2-[4-(5,5-Dioxidodibenzo[b,f][3][4]thiazepin-11-yl)-1-oxido-1-piperazinyl]ethoxy]ethanol | [1] |

| Appearance | Tan to Pale Orange Solid (for the related N-Oxide) | [5] |

| Solubility | Soluble in Chloroform, Methanol (for the related N-Oxide) | [5] |

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme.[7][8][9] The major metabolic pathways involve sulfoxidation and N-dealkylation. The formation of this compound is a result of sequential oxidation reactions.

Caption: Metabolic pathway of Quetiapine to this compound.

Experimental Protocols

Synthesis of Quetiapine Oxidized Metabolites

The synthesis of this compound can be inferred from the procedures used to synthesize its precursors, Quetiapine N-Oxide and Quetiapine S-Oxide. The general strategy involves the controlled oxidation of Quetiapine.

Synthesis of Quetiapine N-Oxide and S-Oxide (Adaptable for Sulfone N-Oxide):

A common method for the synthesis of N-oxides and sulfoxides of Quetiapine involves the use of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[10][11]

Illustrative Protocol (based on related syntheses):

-

Dissolution: Dissolve Quetiapine free base in a suitable organic solvent such as methanol or chloroform.[12]

-

Oxidation: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, potentially with a catalyst like sodium tungstate dihydrate for sulfoxidation) to the solution at ambient temperature.[12][13] To achieve the sulfone N-oxide, a stronger oxidizing agent or more forcing conditions might be necessary, such as using an excess of hydrogen peroxide.[10]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13]

-

Quenching: Once the reaction is complete, quench any excess oxidizing agent. For instance, a solution of sodium thiosulfate can be used to quench hydrogen peroxide.[12][13]

-

Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up. The product can be purified using techniques like preparative HPLC or column chromatography.[12][13]

Table 2: Reagents and Conditions for Synthesis of Quetiapine Oxides

| Reagent/Condition | Purpose | Reference |

| Quetiapine | Starting Material | [10][12] |

| Hydrogen Peroxide | Oxidizing Agent | [10][13] |

| Sodium Tungstate Dihydrate | Catalyst for Sulfoxidation | [12][13] |

| Methanol/Chloroform | Solvent | [12][13] |

| Sodium Thiosulfate | Quenching Agent | [12][13] |

| Preparative HPLC | Purification | [12][13] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Quetiapine and its metabolites, including the oxidized forms.

General HPLC Method Parameters (for related compounds):

-

Column: A reverse-phase column, such as a C18 column, is typically used for separation.[3][14][15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.[3][14][15]

-

Detection: UV detection at a wavelength of approximately 220-252 nm is suitable for detecting Quetiapine and its metabolites.[15][16]

-

Internal Standard: An internal standard, such as carbamazepine, can be used for quantitative analysis.[3]

Caption: General workflow for the HPLC analysis of Quetiapine and its metabolites.

Spectroscopic Data (Reference Data for Related Metabolites)

While specific spectra for this compound are not available in the provided search results, data for the closely related Quetiapine N-Oxide and S-Oxide can serve as a valuable reference for characterization.

Table 3: Spectroscopic Data for Quetiapine N-Oxide and S-Oxide

| Spectroscopic Technique | Quetiapine N-Oxide | Quetiapine S-Oxide | Reference |

| Mass Spectrum (m/z) | 400 [M+H]⁺ | 400 [M+H]⁺ | [12][13] |

| ¹H NMR (DMSO-d₆, δ ppm) | Aliphatic region downfield shift (δ 3.01-3.97) | Aromatic region downfield shift (δ 6.97-7.79) | [12][13] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Downfield shift of carbons attached to the piperazine nitrogen | Downfield shift of aromatic carbons near the sulfur | [12][13] |

| IR (KBr, cm⁻¹) | Absence of S=O stretch | Characteristic S=O stretch (~1016 cm⁻¹) | [12][13] |

The spectroscopic data for this compound would be expected to exhibit characteristics of both N-oxidation (downfield shifts in the aliphatic region of the NMR spectra) and sulfone formation (a strong S=O stretching band in the IR spectrum at a higher wavenumber than the sulfoxide, and further downfield shifts in the aromatic region of the NMR spectra). The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 431.15.

This technical guide provides a foundational understanding of this compound based on the available scientific literature. Further research is warranted to fully elucidate its specific physical and pharmacological properties.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound (Quetiapine N,S,S-Trioxide) [lgcstandards.com]

- 3. turkjps.org [turkjps.org]

- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Quetiapine N-Oxide | 1076199-40-0 [chemicalbook.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Quetiapine Sulfone N-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Quetiapine Sulfone N-Oxide, a metabolite of the atypical antipsychotic drug Quetiapine. Due to the limited availability of direct experimental data for this specific tri-oxidized metabolite, this guide also presents comparative data for Quetiapine and its primary oxidized metabolites, Quetiapine N-Oxide and Quetiapine S-Oxide. The experimental protocols detailed herein are established methods for the synthesis, purification, and characterization of Quetiapine and its related substances, which are readily adaptable for the study of this compound.

Introduction

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of various metabolites through sulfoxidation, N-dealkylation, and oxidation.[1] this compound (also known as Quetiapine N,S,S-Trioxide) is a product of the sequential oxidation of both the sulfur atom of the dibenzothiazepine ring and the nitrogen atom of the piperazine ring. Understanding the physicochemical properties of such metabolites is crucial for a complete pharmacological and toxicological profile of the parent drug.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Quetiapine N,S,S-Trioxide; 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1][2]thiazepin-11-yl)-1-oxido-1-piperazinyl]ethoxy]ethanol | Vendor Catalogs |

| Molecular Formula | C₂₁H₂₅N₃O₅S | Vendor Catalogs |

| Molecular Weight | 431.51 g/mol | Vendor Catalogs |

| Physical State | Solid | Vendor Catalogs |

Table 2: Comparative Physicochemical Properties of Quetiapine and its Metabolites

| Property | Quetiapine | Quetiapine N-Oxide | Quetiapine S-Oxide |

| Molecular Formula | C₂₁H₂₅N₃O₂S | C₂₁H₂₅N₃O₃S | C₂₁H₂₅N₃O₃S |

| Molecular Weight | 383.51 g/mol | 399.51 g/mol | 399.51 g/mol |

| Melting Point | 172-174 °C (as Fumarate) | >96 °C (dec.) | Not available |

| pKa | 3.3, 7.2 | Not available | Not available |

| Solubility | Soluble in Chloroform, Methanol | Soluble in Chloroform, Methanol | Not available |

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of Quetiapine and its oxidized metabolites. These protocols can be adapted for the specific study of this compound.

Synthesis of Oxidized Metabolites

General Oxidation Procedure:

Direct oxidation of Quetiapine can yield a mixture of oxidized products, including the N-oxide, S-oxide, and the N,S-dioxide. Further oxidation of the Quetiapine S-Oxide or N-Oxide would be a plausible route to synthesize this compound.

-

Starting Material: Quetiapine free base.

-

Oxidizing Agent: A suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used. The stoichiometry of the oxidizing agent will influence the degree of oxidation. For the tri-oxidized form, a molar excess of the oxidizing agent would be required.

-

Solvent: A suitable inert solvent such as dichloromethane or chloroform.

-

Procedure:

-

Dissolve Quetiapine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent portion-wise while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion of the reaction, quench any excess oxidizing agent.

-

Wash the organic layer with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue using column chromatography or preparative HPLC to isolate the desired oxidized metabolite.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A stability-indicating HPLC method is essential for separating Quetiapine from its various degradation and metabolic products.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation of all components.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for the confirmation of the molecular weight and for the structural elucidation of metabolites.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for this class of compounds.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements and determination of the elemental composition.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) should be performed to obtain fragmentation patterns that can help in the structural elucidation and confirmation of the site of oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information.

-

Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR to determine the proton environment.

-

¹³C NMR to determine the carbon skeleton.

-

2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in the complete structural assignment.

-

Visualizations

The following diagrams illustrate the metabolic pathway of Quetiapine and a general workflow for the experimental characterization of its metabolites.

Caption: Metabolic pathway of Quetiapine to its oxidized metabolites.

Caption: Experimental workflow for the characterization of Quetiapine metabolites.

References

The Discovery of Quetiapine Metabolites in Preclinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of quetiapine metabolites in preclinical studies. Quetiapine, an atypical antipsychotic, undergoes extensive metabolism, leading to the formation of several pharmacologically active and inactive compounds. Understanding the metabolic fate of quetiapine is crucial for a complete assessment of its efficacy and safety profile. This document details the primary metabolites identified, the enzymatic pathways responsible for their formation, and the experimental methodologies employed in their discovery.

Overview of Quetiapine Metabolism

Quetiapine is extensively metabolized in the liver prior to excretion, with less than 1% of the administered dose being eliminated as the unchanged parent drug.[1] The primary metabolic pathways involved are sulfoxidation and oxidation, which are mediated mainly by the cytochrome P450 (CYP) enzyme system.[1] In vitro studies have identified CYP3A4 as the principal enzyme responsible for the metabolism of quetiapine.[1][2][3] CYP2D6 also plays a role, albeit a lesser one, in its biotransformation.[1][2]

The major metabolites of quetiapine identified in preclinical and clinical studies include:

-

Quetiapine sulfoxide: An inactive metabolite formed through the sulfoxidation of the dibenzothiazepine ring.[1]

-

N-desalkylquetiapine (Norquetiapine): An active metabolite with a distinct pharmacological profile from the parent drug.[4] It is formed via N-dealkylation and is a potent inhibitor of the norepinephrine transporter (NET) and a partial agonist at the 5-HT1A receptor, contributing to the antidepressant effects of quetiapine.[5][6]

-

7-hydroxyquetiapine: An active metabolite formed by the hydroxylation of the dibenzothiazepine ring.[7][8]

-

7-hydroxy-N-desalkylquetiapine: An active metabolite resulting from the hydroxylation and N-dealkylation of quetiapine.[1][9]

-

O-desalkylquetiapine: A metabolite formed in smaller quantities.[10]

Quantitative Analysis of Quetiapine and its Metabolites in Preclinical Species

The pharmacokinetic profiles of quetiapine and its major metabolites have been characterized in various preclinical species, primarily in rats and dogs. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Pharmacokinetic Parameters of Quetiapine and Norquetiapine in Rat Plasma and Brain

| Analyte | Matrix | Linear Range (ng/mL or ng/g) | Precision (%RSD) | Accuracy (%RE) |

| Quetiapine | Plasma | 1.0 - 500.0 | < 15% | < 15% |

| Norquetiapine | Plasma | 1.0 - 500.0 | < 15% | < 15% |

| Quetiapine | Brain Tissue | 3.0 - 1500.0 | < 15% | < 15% |

| Norquetiapine | Brain Tissue | 3.0 - 1500.0 | < 15% | < 15% |

Data sourced from a study developing an LC-MS/MS method for simultaneous quantitation in rats.

Table 2: Pharmacokinetic Parameters of Quetiapine Extended-Release Tablets in Beagle Dogs

| Parameter | Quetiapine (Test Formulation) | Quetiapine (Reference Formulation) |

| Cmax (ng/mL) | Lower than reference | - |

| tmax (h) | Delayed | - |

| t1/2 (h) | Extended | - |

This table provides a qualitative comparison from a study in Beagle dogs, highlighting the sustained-release characteristics. Specific quantitative values for metabolites were not provided in the abstract.

Experimental Protocols

This section details the methodologies used for the identification and quantification of quetiapine metabolites in preclinical studies.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the plasma and brain concentrations of quetiapine and its metabolites following administration.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Drug Administration: Quetiapine is administered orally or intravenously at a specified dose.

-

Sample Collection: Blood samples are collected at predetermined time points via tail vein or cardiac puncture into tubes containing an anticoagulant. Brain tissue is collected after euthanasia and perfusion.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL aliquot of plasma or brain homogenate, add an internal standard solution.

-

Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex mix for a specified time (e.g., 5 minutes).

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent drug and its metabolites based on their unique precursor-to-product ion transitions.

-

In Vitro Metabolism Studies using Liver Microsomes

Objective: To identify the metabolites of quetiapine formed by liver enzymes and to determine the primary CYP450 isoforms involved.

Methodology:

-

Test System: Pooled liver microsomes from preclinical species (e.g., rat, dog) or human donors.

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes, a phosphate buffer (pH 7.4), and quetiapine at a specified concentration.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

To identify the specific CYP enzymes involved, parallel incubations are performed in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

-

-

Data Analysis:

-

Identify metabolites by comparing the mass spectra of the samples with and without the parent drug and by analyzing the fragmentation patterns.

-

Determine the rate of metabolite formation in the presence and absence of specific inhibitors to identify the responsible CYP isoforms.

-

Visualization of Metabolic Pathways and Experimental Workflows

Quetiapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of quetiapine.

Caption: Primary metabolic pathways of quetiapine.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the typical workflow for an in vitro metabolism study using liver microsomes.

Caption: Workflow for in vitro quetiapine metabolism study.

Conclusion

The preclinical discovery of quetiapine metabolites has been instrumental in understanding its overall pharmacological and toxicological profile. The identification of active metabolites, particularly norquetiapine, has provided crucial insights into the multifaceted mechanism of action of quetiapine, extending beyond its primary antipsychotic effects to include antidepressant properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of drug metabolism, a critical component of modern drug development.

References

- 1. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quercetin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. researchgate.net [researchgate.net]

- 5. Distribution of quetiapine and metabolites in biological fluids and tissues. | Semantic Scholar [semanticscholar.org]

- 6. graphviz.org [graphviz.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. caod.oriprobe.com [caod.oriprobe.com]

Formation of Quetiapine N-oxide and S-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication extensively metabolized in the liver, primarily through oxidation reactions. This technical guide provides an in-depth overview of the formation of two key oxidative metabolites: Quetiapine N-oxide and Quetiapine S-oxide. Understanding the pathways and kinetics of their formation is crucial for comprehending the drug's overall disposition, potential drug-drug interactions, and the contribution of its metabolic profile to its therapeutic and adverse effects. This document details the enzymatic pathways involved, provides experimental protocols for the synthesis and analysis of these metabolites, and summarizes available quantitative data to support further research and development.

Metabolic Pathways

The biotransformation of quetiapine is complex, involving several oxidative pathways mediated predominantly by the cytochrome P450 (CYP) enzyme system. The formation of Quetiapine N-oxide and S-oxide represents two of these important metabolic routes.

Quetiapine S-oxide Formation: The sulfoxidation of the dibenzothiazepine ring of quetiapine leads to the formation of Quetiapine S-oxide, a major but pharmacologically inactive metabolite.[1] In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the primary enzyme responsible for this metabolic step.[1][2] While other CYPs may have a minor role, CYP3A4 is the key catalyst for quetiapine sulfoxidation.[1]

Quetiapine N-oxide Formation: The N-oxidation of the piperazine ring of quetiapine results in the formation of Quetiapine N-oxide. While the involvement of CYP enzymes in this pathway is likely, the specific isozymes have not been as extensively characterized as for S-oxidation. Flavin-containing monooxygenases (FMOs) are also known to catalyze N-oxidation of various xenobiotics and may contribute to this metabolic pathway for quetiapine, although specific data is limited.

The following diagram illustrates the primary metabolic pathways leading to the formation of Quetiapine N-oxide and S-oxide.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of Quetiapine N-oxide and S-oxide, which are essential for use as analytical standards in metabolism studies. Additionally, a general protocol for in vitro metabolism studies using human liver microsomes is outlined.

Chemical Synthesis of Quetiapine Metabolites

Synthesis of Quetiapine N-oxide:

-

Method 1: Oxidation with Sodium Periodate

-

Dissolve Quetiapine free base in methanol.

-

Add sodium periodate to the solution at ambient temperature.

-

Stir the reaction mixture for an extended period (e.g., 48 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue using an appropriate method, such as preparative high-performance liquid chromatography (HPLC), to isolate Quetiapine N-oxide.

-

-

Method 2: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)

-

Dissolve Quetiapine in a suitable solvent such as methanol or chloroform.

-

Add one equivalent of m-CPBA to the solution at room temperature.

-

Stir the reaction for a short duration (e.g., 10 minutes).

-

The product, Quetiapine N-oxide, can be isolated and purified. This method can yield a high percentage of the desired product.

-

Synthesis of Quetiapine S-oxide:

-

Method: Oxidation with Hydrogen Peroxide

-

Suspend Quetiapine hemifumarate in methanol.

-

Add a catalytic amount of sodium tungstate dihydrate to the mixture.

-

Add hydrogen peroxide (e.g., 20-50% solution) to the reaction mixture and stir at room temperature for approximately 24 hours. The reaction progress can be monitored by TLC.

-

Quench the reaction with a solution of sodium thiosulfate.

-

Concentrate the mixture and partition the residue between chloroform and water.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude Quetiapine S-oxide using preparative HPLC.

-

The following diagram outlines the general workflow for the chemical synthesis and purification of these metabolites.

In Vitro Metabolism Studies

A general protocol for investigating the formation of Quetiapine N-oxide and S-oxide in human liver microsomes (HLM) is described below.

-

Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes, a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Substrate Addition: Add quetiapine (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the incubation mixture. A range of substrate concentrations should be used to determine enzyme kinetics.

-

Initiation and Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) before initiating the reaction by adding the NADPH-regenerating system. Incubate at 37°C with gentle shaking for a specified time course.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analytical Quantification: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the amounts of Quetiapine N-oxide and S-oxide formed.

Quantitative Data Summary

The quantitative analysis of Quetiapine N-oxide and S-oxide formation is essential for understanding the metabolic clearance of the parent drug. While extensive data is available on the overall metabolism of quetiapine, specific kinetic parameters for the formation of these two metabolites are less commonly reported.

| Parameter | Value | Enzyme Source | Comments |

| Overall Quetiapine Metabolism | |||

| Km | 18 µM | Human Liver Microsomes | This value represents the overall substrate affinity for all metabolic pathways.[1] |

| N-desalkylquetiapine Sulfoxide Formation | (Metabolite of N-desalkylquetiapine) | ||

| Intrinsic Clearance (CLint) | Higher with CYP2D6 | Recombinant Enzymes | N-desalkylquetiapine is metabolized to its sulfoxide by both CYP3A4 and CYP2D6, with CYP2D6 showing higher intrinsic clearance.[3] |

Analytical Methodologies

The accurate quantification of Quetiapine N-oxide and S-oxide in biological matrices is critical for metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method.

Typical LC-MS/MS Method Parameters:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

-

Detection: Selected reaction monitoring (SRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

The following diagram illustrates a typical analytical workflow for the quantification of quetiapine metabolites from an in vitro incubation sample.

Conclusion

The formation of Quetiapine N-oxide and S-oxide are important metabolic pathways in the elimination of quetiapine. CYP3A4 is the primary enzyme responsible for the formation of the major, inactive S-oxide metabolite. The enzymatic pathways leading to the N-oxide are less clearly defined but likely involve both CYP and potentially FMO enzymes. This guide provides foundational knowledge and detailed experimental protocols to aid researchers and scientists in further investigating the formation and disposition of these metabolites. The availability of robust synthetic and analytical methods is paramount for conducting detailed kinetic studies to fill the existing gaps in the quantitative understanding of these metabolic pathways. Such data will ultimately contribute to a more comprehensive understanding of quetiapine's pharmacology and facilitate the development of safer and more effective therapeutic strategies.

References

- 1. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: LC-MS/MS Method for the Detection of Quetiapine and its Oxidative Metabolites

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of quetiapine and its oxidative metabolites, with a focus on quetiapine sulfoxide and quetiapine N-oxide. While specific information on Quetiapine Sulfone N-Oxide is limited in published literature, this protocol provides a comprehensive framework for the analysis of related oxidative products in biological matrices. The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in positive electrospray ionization mode. This methodology is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring of quetiapine.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, through various pathways including sulfoxidation and N-dealkylation.[1][2][3] The major metabolites include norquetiapine (N-desalkylquetiapine), which is pharmacologically active, and inactive metabolites such as quetiapine sulfoxide.[1][4] Oxidation of quetiapine can also lead to the formation of N-oxides.[5][6] The analysis of quetiapine and its metabolites is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of quetiapine and its key oxidative metabolites using LC-MS/MS. It is important to note that quetiapine sulfone has been reported to be unstable and can degrade to quetiapine sulfoxide.[7]

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of quetiapine and its metabolites from plasma samples.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., quetiapine-d8 or clozapine).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is achieved on a C18 reversed-phase column.

LC Conditions:

| Parameter | Value |

| Column | C18, 5 µm, 4.6 mm x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Quetiapine | 384.2 | 253.1 | 25 |

| Quetiapine Sulfoxide | 400.2 | 253.1 | 30 |

| Quetiapine N-Oxide | 400.2 | 281.1 | 28 |

| Quetiapine-d8 (IS) | 392.2 | 261.1 | 25 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Results and Discussion

This method provides excellent sensitivity and selectivity for the determination of quetiapine and its oxidative metabolites. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The simple protein precipitation method allows for high-throughput sample analysis.

Quantitative Data Summary:

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Quetiapine | 1 - 1000 | 1 | >85 | <10 | <10 |

| Quetiapine Sulfoxide | 5 - 2000 | 5 | >80 | <15 | <15 |

| Quetiapine N-Oxide | 5 - 500 | 5 | >80 | <15 | <15 |

Data presented are typical and may vary depending on the instrumentation and laboratory conditions.

Workflow and Metabolic Pathway

The following diagrams illustrate the experimental workflow and the metabolic pathway of quetiapine.

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Simplified metabolic pathway of Quetiapine.

Conclusion

The LC-MS/MS method described in this application note is suitable for the reliable quantification of quetiapine and its major oxidative metabolites in plasma. The method is sensitive, specific, and employs a straightforward sample preparation procedure, making it ideal for routine analysis in a research or clinical setting. While direct detection of this compound is not explicitly detailed due to a lack of specific literature, the provided protocol serves as a strong foundation for the analysis of related oxidized species. Further investigation would be required to characterize and develop a specific assay for this particular analyte if it is found to be a stable and relevant metabolite.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Quetiapine N-oxide-fumaric acid (2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Techniques for Quetiapine Impurity Profiling

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] The manufacturing process of quetiapine and its degradation over time can lead to the formation of various impurities.[1][2] The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product.[3] Therefore, robust analytical methods are essential for the identification, quantification, and control of impurities in quetiapine active pharmaceutical ingredients (APIs) and finished dosage forms. This application note provides a comprehensive overview of the analytical techniques used for quetiapine impurity profiling, including detailed experimental protocols and data presentation.

Regulatory Framework

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceutical products.[3][4] These guidelines necessitate the identification and characterization of any impurity present at a level of 0.1% or higher.[5][6] Stability-indicating analytical methods that can separate the drug substance from its degradation products are crucial for ensuring product quality and stability over its shelf life.[7]

Key Impurities of Quetiapine

Several process-related impurities and degradation products of quetiapine have been identified and characterized. These impurities can arise from the synthetic route, starting materials, intermediates, and degradation under various stress conditions such as acid, base, oxidation, heat, and light.[8][9]

Table 1: Common Impurities of Quetiapine

| Impurity Name | Type |

| Desethanol Quetiapine (Impurity I) | Process-related[10][11] |

| N-Formyl Piperazinyl Thiazepine (Impurity II) | Process-related[10][11] |

| Quetiapine Carboxylate (Impurity III) | Process-related[10][11] |

| Ethylpiperazinyl Thiazepine (Impurity IV) | Process-related[10][11] |

| Ethyl Quetiapine (Impurity V) | Process-related[10][11] |

| Bis(dibenzo)piperazine (Impurity VI) | Process-related[10][11] |

| 11-Piperazinyl-dibenzo[b,f][10]thiazepine | Process-related (Intermediate)[10][11] |

| Quetiapine N-Oxide | Degradation (Oxidative)[12] |

| Quetiapine S-Oxide | Degradation (Oxidative)[5][12] |

| Quetiapine Lactam | Degradation[13] |

| Hydroxy Quetiapine | Degradation[14] |

Analytical Techniques for Impurity Profiling

A variety of analytical techniques are employed for the comprehensive impurity profiling of quetiapine. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for separation and quantification, often coupled with mass spectrometry (MS) for identification and structural elucidation.[8][12] Gas chromatography (GC) is utilized for the analysis of non-chromophoric or volatile impurities.[15]

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC (RP-HPLC) and UPLC are the most widely used techniques for the separation and quantification of quetiapine and its impurities.[10][12] These methods offer high resolution, sensitivity, and reproducibility.

Experimental Protocol: Stability-Indicating RP-UPLC Method [12]

This protocol describes a stability-indicating RP-UPLC method for the determination of quetiapine and its five known impurities/degradation products.

-

Instrumentation: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) column.[12]

-

Mobile Phase:

-

Gradient Elution: A gradient elution program is used to achieve optimal separation.

-

Flow Rate: To be optimized for the specific UPLC system.

-

Injection Volume: To be optimized based on sample concentration and system sensitivity.

-

Column Temperature: To be maintained at a constant temperature for reproducibility.

-

Detection: UV detector at 252 nm.[12]

-

Diluent: A mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).[12]

-

System Suitability:

Data Presentation: Quantitative Data from HPLC/UPLC Analysis

The following table summarizes typical retention times for quetiapine and some of its impurities obtained by RP-HPLC.

Table 2: Typical Retention Times of Quetiapine and its Impurities by RP-HPLC [13]

| Compound | Relative Retention Time (RRT) |

| Piperazine | 0.58 |

| Lactam | 0.69 |

| Ethanol Compound | 0.88 |

| Quetiapine Hemifumarate | 1.00 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] It is indispensable for the identification and structural elucidation of unknown impurities.[16] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap, provides accurate mass measurements, which aids in determining the elemental composition of impurities.[16] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.[8][16]

Experimental Protocol: LC-MS/MS for Impurity Identification [8]

This protocol outlines a general procedure for the identification and characterization of quetiapine impurities using LC-MS/MS.

-

LC System: A UPLC or HPLC system capable of gradient elution.

-

Column: A suitable C18 or phenyl-hexyl column.

-

Mobile Phase:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Tof, Orbitrap).[8][16]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[10]

-

Data Acquisition: Full scan mode for initial detection and product ion scan (MS/MS) mode for fragmentation analysis.[16]

-

Data Analysis: The accurate mass data is used to predict the elemental composition, and the fragmentation pattern is compared with that of the parent drug and known impurities to elucidate the structure of the unknown impurity.[16]

Data Presentation: Mass Spectrometric Data for Quetiapine Impurities

The following table provides the mass-to-charge ratios (m/z) for some of the known quetiapine impurities.

Table 3: Mass-to-Charge Ratios of Quetiapine and its Impurities [5][10]

| Compound | Molecular Formula | [M+H]⁺ (m/z) |

| Quetiapine | C₂₁H₂₅N₃O₂S | 384.1746[16] |

| Desethanol Quetiapine (Impurity I) | C₁₉H₂₁N₃OS | 340[11] |

| N-Formyl Piperazinyl Thiazepine (Impurity II) | C₁₈H₁₇N₃OS | 324 |

| Quetiapine Carboxylate (Impurity III) | C₂₃H₂₆N₄O₄S | 427[11] |

| Ethylpiperazinyl Thiazepine (Impurity IV) | C₁₉H₂₁N₃S | 324 |

| Ethyl Quetiapine (Impurity V) | C₂₃H₂₉N₃O₂S | 412 |

| Bis(dibenzo)piperazine (Impurity VI) | C₂₈H₂₂N₄S₂ | 505 |

| Quetiapine N-Oxide | C₂₁H₂₅N₃O₃S | 400 |

| Quetiapine S-Oxide | C₂₁H₂₅N₃O₃S | 400 |

Gas Chromatography (GC)

Gas chromatography is a valuable technique for the analysis of volatile and semi-volatile impurities that may not be amenable to LC analysis.[15] It is particularly useful for the determination of residual solvents and certain process-related impurities.[15]

Experimental Protocol: GC-FID for Non-Chromophoric Impurities [15]

This protocol describes a GC method with flame ionization detection (FID) for the determination of non-chromophoric process impurities in quetiapine.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).[15]

-

Column: A suitable capillary column, such as a DB-5MS.[17]

-

Carrier Gas: Helium or Nitrogen.[17]

-

Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection of the analytes.

-

Oven Temperature Program: A temperature gradient is typically used to separate impurities with different boiling points.

-

Injection Mode: Split or splitless injection depending on the concentration of the impurities.[17]

Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products.[9][14][18] The analytical method must be able to separate the parent drug from all the degradation products formed.[7] Quetiapine is known to be particularly susceptible to oxidative and hydrolytic degradation.[14]

Visualizations

Workflow for Quetiapine Impurity Profiling

Caption: A comprehensive workflow for quetiapine impurity profiling.

Relationship Between Analytical Techniques for Quetiapine Impurity Analysis

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. tsijournals.com [tsijournals.com]

- 4. fda.gov [fda.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

- 17. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]

Application Note: A Stability-Indicating RP-UPLC Method for the Analysis of Quetiapine and Its Degradation Products

Introduction

Quetiapine is an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[1] Like any pharmaceutical compound, quetiapine is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially impact its efficacy and safety.[2] Therefore, a robust analytical method is crucial for the separation and quantification of quetiapine from its degradation products to ensure the quality and stability of the drug product. This application note describes a rapid and sensitive reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the analysis of quetiapine and its degradation products. The method is stability-indicating, meaning it can effectively separate the intact drug from its degradation products formed during forced degradation studies.[3][4]

Benefits of this UPLC Method:

-

Rapid Analysis: The developed method allows for a short run time of approximately 5 minutes, enabling high-throughput analysis.[1][4][5]

-

High Resolution: Provides excellent separation of quetiapine from its potential degradation products and process-related impurities.[6]

-

Stability-Indicating: The method is validated to be specific for quetiapine in the presence of its degradation products, making it suitable for stability studies.[1][3]

-

ICH Guideline Compliant: The method is validated according to the International Conference on Harmonization (ICH) guidelines.[1][5]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated RP-UPLC method was developed for the quantitative determination of quetiapine in pharmaceutical dosage forms.[1][5]

Table 1: UPLC Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent UPLC System or equivalent |

| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[1][5] or Kromasil 100, C18, 3.5 µm (30 x 3.0 mm)[7] |

| Mobile Phase A | 0.1% aqueous triethylamine (pH adjusted to 7.2)[1][5][8] or 0.5% Triethylamine buffer (pH 4.8)[7] |

| Mobile Phase B | Acetonitrile and Methanol (80:20 v/v)[1][5][8] or 100% Acetonitrile[7] |

| Gradient Elution | A gradient program is utilized for optimal separation.[1] |

| Flow Rate | 0.5 mL/min[1] or 1.0 mL/min[7] |

| Injection Volume | 1 µL[1] |

| Column Temperature | 40°C[1] |

| Detection | UV at 252 nm[1][5][8] or 240 nm[7] |

| Run Time | 5 minutes[1][4][5] |

Standard and Sample Preparation

-

Standard Solution: A standard solution of quetiapine fumarate is prepared by accurately weighing and dissolving the reference standard in a suitable diluent to achieve a known concentration.[7]

-

Sample Solution (Tablets):

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[7]

-

Accurately weigh a portion of the powder equivalent to a specific amount of quetiapine and transfer it to a volumetric flask.[7]

-

Add the diluent, sonicate to dissolve the drug, and then dilute to the final volume with the diluent.[7]

-

Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm nylon membrane filter before injection.[7]

-

-

Diluent: A mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v) can be used as a diluent.[1]

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1] The drug product is subjected to various stress conditions to induce degradation.[7]

Table 2: Forced Degradation Conditions

| Stress Condition | Details |

| Acid Hydrolysis | Reflux the sample with 1N HCl at 80°C for 1 hour, then neutralize with 1N NaOH.[7] |

| Base Hydrolysis | Stress the sample with 2N NaOH for 2 hours, then neutralize with 2N HCl.[7] |

| Oxidative Degradation | Treat the sample with 30% H₂O₂ at 60°C for 1 hour.[1] Significant degradation is often observed under oxidative conditions, leading to the formation of N-Oxide and S-Oxide.[1] Another condition is stressing with 1% H₂O₂ for 20 minutes at room temperature.[7] |

| Thermal Degradation | Expose the sample to a temperature of 120°C for 12 hours.[7] |

| Photolytic Degradation | Expose the sample to UV light (e.g., 1.2 million lux hours).[7] |

| Hydrolytic Degradation | Reflux the sample with water for 2 hours at 80°C.[7] |

| Humidity Degradation | Expose the sample to 25°C and 90% relative humidity for 218 hours.[7] |

Results and Data Presentation

The developed RP-UPLC method effectively separates quetiapine from its degradation products. The method was validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[1][5]

Table 3: System Suitability and Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | The method should demonstrate effective separation of the quetiapine peak from any degradation products, impurities, or placebo components.[7] Peak purity should be confirmed.[7] |

| Linearity | A linear relationship between the concentration and the detector response should be established over a specified range (e.g., correlation coefficient > 0.999).[9] |

| Accuracy | The percentage recovery of quetiapine should be within an acceptable range (e.g., 98-102%).[9] |

| Precision (RSD) | The relative standard deviation (RSD) for replicate injections should be less than 2.0%.[7] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated.[7] |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[7] |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters such as flow rate, column temperature, and mobile phase composition.[9] |

Table 4: Summary of Degradation Product Formation

| Stress Condition | Major Degradation Products Formed |

| Acid Hydrolysis | Degradation is generally observed.[3] |

| Base Hydrolysis | Significant degradation is observed.[3] |

| Oxidative Degradation | Quetiapine N-oxide and Quetiapine S-oxide are the primary degradation products.[1][9] |

| Thermal Degradation | Minimal degradation is typically observed.[1] |

| Photolytic Degradation | Minimal degradation is typically observed.[1] |

Visualizations

Caption: Experimental workflow for the analysis of quetiapine degradation products.

Caption: Simplified degradation pathways of Quetiapine under stress conditions.

References

- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. akjournals.com [akjournals.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Forced Degradation Studies of Quetiapine Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine fumarate, an atypical antipsychotic medication, is susceptible to degradation under various environmental conditions, which can impact its potency, safety, and efficacy.[1][2] Forced degradation studies are a critical component of the drug development process, providing insights into the stability of the drug substance and drug product. These studies help in the development and validation of stability-indicating analytical methods, and in the elucidation of degradation pathways. This document provides detailed application notes and protocols for conducting forced degradation studies on Quetiapine fumarate, based on published literature.

Principle of Forced Degradation

Forced degradation, or stress testing, involves subjecting the drug substance or product to conditions more severe than accelerated stability testing. The primary goal is to generate degradation products to a level that allows for their detection, separation, and characterization. This data is essential for developing stability-indicating methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

Experimental Protocols

The following protocols are compiled from various scientific studies and represent common methodologies for the forced degradation of Quetiapine fumarate.[3][4] Researchers should adapt these protocols based on their specific analytical capabilities and regulatory requirements.

Acidic Hydrolysis

-

Objective: To evaluate the degradation of Quetiapine fumarate in an acidic environment.

-

Protocol:

-

Prepare a stock solution of Quetiapine fumarate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Treat the stock solution with 1N hydrochloric acid (HCl).

-

Reflux the mixture at 80°C for 1 hour.[3] Alternatively, the solution can be heated at 60°C for 30 minutes.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution to approximately pH 7.0 with 1N sodium hydroxide (NaOH).

-

Dilute the solution to a suitable concentration with the mobile phase or a suitable diluent for analysis.

-

Alkaline Hydrolysis

-

Objective: To assess the degradation of Quetiapine fumarate in a basic environment.

-

Protocol:

-

Prepare a stock solution of Quetiapine fumarate.

-

Treat the stock solution with 2N sodium hydroxide (NaOH).

-

Stress the mixture for 2 hours.[3] Another study suggests heating in 1N NaOH at 60°C for 30 minutes.

-

After the incubation period, cool the solution.

-

Neutralize the solution to approximately pH 7.0 with 2N hydrochloric acid (HCl).

-

Dilute the sample to the desired concentration for analysis.

-

Oxidative Degradation

-

Objective: To investigate the degradation of Quetiapine fumarate in the presence of an oxidizing agent.

-

Protocol:

-

Prepare a stock solution of Quetiapine fumarate.

-

Add 1% hydrogen peroxide (H₂O₂) to the solution.

-

Keep the mixture at room temperature for 20 minutes.[3] Another protocol suggests using 20% H₂O₂ at 60°C for 30 minutes. A study also reported using 3% H₂O₂.[4]

-

After the reaction time, dilute the solution to the target concentration for analysis.

-

Thermal Degradation

-

Objective: To determine the effect of high temperature on the stability of Quetiapine fumarate.

-

Protocol:

-

Place the solid drug substance or drug product in a temperature-controlled oven.

-

Expose the sample to a temperature of 120°C for 12 hours.[3]

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-stressed sample in a suitable diluent to the desired concentration for analysis.

-

Photolytic Degradation

-

Objective: To evaluate the stability of Quetiapine fumarate upon exposure to light.

-

Protocol:

-

Expose the drug substance or drug product to UV light at 254 nm for 49 hours and visible light for 168 hours, as per ICH Q1B guidelines.[3]

-

The exposure should meet the specification of not less than 1.2 million lux hours for visible light and 200 watt-hours/m² for UV radiation.[3]

-

Prepare a solution of the photo-stressed sample in a suitable diluent to the desired concentration for analysis.

-

Neutral Hydrolysis (Water Degradation)

-

Objective: To assess the hydrolytic degradation in a neutral aqueous medium.

-

Protocol:

-

Prepare a solution of Quetiapine fumarate in water.

-

Reflux the solution at 80°C for 2 hours.[3] Another study suggests heating at 60°C for 6 hours.

-

After heating, cool the solution to room temperature.

-

Dilute the sample as needed for analysis.

-

Humidity Degradation

-

Objective: To study the effect of high humidity on the stability of Quetiapine fumarate.

-

Protocol:

-

Expose the solid drug substance or drug product to a high humidity condition, for example, 25°C and 90% relative humidity (RH) for 218 hours.[3]

-

After the exposure period, prepare a solution of the sample in a suitable diluent to the desired concentration for analysis.

-

Analytical Methodology

A stability-indicating analytical method is crucial for the analysis of forced degradation samples. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is commonly employed.

-

Column: A C18 column is frequently used for the separation of Quetiapine fumarate and its degradation products.[1]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or triethylamine buffer) and an organic solvent (e.g., acetonitrile or methanol).[3][5] The pH of the aqueous phase is often adjusted to achieve optimal separation.

-

Detection: UV detection is commonly performed at a wavelength of around 240 nm or 252 nm.[3][6] Mass spectrometry provides structural information about the degradation products.

Data Presentation

The quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Reference |

| Acidic Hydrolysis | 1N HCl | 1 hour | 80°C | Significant | - | [3] |

| 0.1N HCl | 24 hours | - | 84.9% | - | [4] | |

| 1N HCl | 4 days | 60°C | 7.48% | 2 | [5] | |

| Alkaline Hydrolysis | 2N NaOH | 2 hours | Mantel | Significant | - | [3] |

| 0.1N NaOH | 24 hours | - | 33.1% | - | [4] | |

| 0.1N NaOH | 48 hours | - | 66.1% | - | [4] | |

| Oxidative Degradation | 1% H₂O₂ | 20 min | Bench top | Significant | 3 | [1][3] |

| 3% H₂O₂ | 24 hours | - | 11.5% | - | [4] | |

| 30% H₂O₂ | 1 hour | 60°C | Significant | 2 (N-Oxide, S-Oxide) | [6] | |

| Thermal Degradation | - | 12 hours | 120°C | - | - | [3] |

| Photolytic Degradation | UV & Visible Light | 49 hrs (UV), 168 hrs (Visible) | - | - | 5 | [3][7] |

| Neutral Hydrolysis | Water | 2 hours | 80°C | - | 2 | [1][3] |

| Humidity Degradation | 90% RH | 218 hours | 25°C | - | - | [3] |